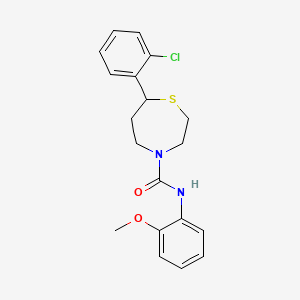

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2S/c1-24-17-9-5-4-8-16(17)21-19(23)22-11-10-18(25-13-12-22)14-6-2-3-7-15(14)20/h2-9,18H,10-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNZLOYOORSLQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a diamine. For example, 2-chlorobenzyl chloride can react with 2-methoxyaniline in the presence of a base to form an intermediate, which then undergoes cyclization with a dithiol to form the thiazepane ring.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves reacting the thiazepane intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the amidation reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazepane derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the thiazepane ring and the aromatic substituents suggests that it could interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against certain enzymes or receptors, its ability to cross biological membranes, and its overall bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound and BD79555 share the 1,4-thiazepane core, whereas BD79692 employs a tetrazolo-pyrimidine ring. The thiazepane’s sulfur atom may enhance electron-rich environments compared to the nitrogen-dense tetrazolo-pyrimidine, influencing redox stability and π-π stacking interactions .

Substituent Effects: The 2-chlorophenyl group in the target compound and BD79555 increases lipophilicity (logP ~3.5–4.0), favoring membrane permeability. The 2-methoxyphenyl carboxamide in the target compound and BD79692 supports hydrogen bonding with targets like kinases or GPCRs, while BD79555’s trifluorobenzoyl group offers strong electron-withdrawing effects, possibly enhancing binding specificity .

Pharmacological Implications

- Target Selectivity : The 2-methoxyphenyl carboxamide in the target compound may improve selectivity for serotonin or dopamine receptors compared to BD79555’s trifluorobenzoyl group, which is common in COX-2 inhibitors .

- Metabolic Stability : BD79692’s tetrazolo group is prone to enzymatic reduction, whereas the thiazepane core in the target compound and BD79555 may offer greater metabolic resistance due to sulfur’s lower electronegativity .

Biological Activity

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide is a synthetic compound belonging to the thiazepane class, characterized by its unique seven-membered heterocyclic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article compiles diverse findings on its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide is with a molecular weight of approximately 334.85 g/mol. The presence of both chlorophenyl and methoxyphenyl groups contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₂O₂S |

| Molecular Weight | 334.85 g/mol |

| IUPAC Name | 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a thioamide to form the thiazepane ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups.

Synthetic Route:

- Formation of Thiazepane Ring: Cyclization of thioamide with an amine.

- Substitution Reactions: Introduction of chlorophenyl and methoxyphenyl groups.

- Purification: Recrystallization and chromatography for purity enhancement.

Anticancer Activity

Research has indicated that thiazepane derivatives exhibit significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated that 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Study:

A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed:

- IC50 Value: Approximately 15 µM after 48 hours.

- Mechanism: Induction of apoptosis via mitochondrial pathway.

Anti-inflammatory Activity

Thiazepane derivatives have been reported to possess anti-inflammatory properties. In animal models, this compound significantly reduced paw edema induced by carrageenan, suggesting inhibition of pro-inflammatory cytokines.

Research Findings:

- Model Used: Rat paw edema model.

- Dosing: Administered at doses of 10 mg/kg.

- Results: Reduction in edema by 50% compared to control.

Analgesic Activity

The analgesic potential was assessed using the hot plate test in mice. The compound exhibited dose-dependent analgesic effects, indicating its potential as a pain management agent.

Summary of Findings:

- Doses Tested: 5 mg/kg and 10 mg/kg.

- Latency Time Increase: Significant increase in pain threshold observed at higher doses.

The biological activity of 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: Potential inhibition of cyclooxygenase (COX) enzymes involved in inflammation.

- Receptor Modulation: Interaction with pain receptors leading to altered pain perception.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the optimal synthetic route for 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide?

- Answer: Begin with computational screening (e.g., quantum chemical calculations) to evaluate feasible reaction pathways and intermediates . Follow this with a fractional factorial Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading . Validate intermediates via LC-MS and confirm the final product’s purity using reverse-phase HPLC with a phenyl-hexyl stationary phase .

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

- Answer: Use high-resolution NMR (¹H, ¹³C, and 2D COSY/HSQC) to resolve stereochemistry and substituent positions. Complement this with X-ray diffraction (XRD) for crystalline structure elucidation and FT-IR to confirm functional groups (e.g., carboxamide C=O stretch) . Mass spectrometry (HRMS-ESI) provides molecular weight validation .

Q. How can researchers design initial biological activity assays to identify potential therapeutic targets?

- Answer: Employ high-throughput screening (HTS) against panels of GPCRs or ion channels due to structural similarity to benzodiazepine analogs . Use dose-response curves (IC₅₀/EC₅₀) and positive/negative controls to minimize false positives. Pair this with molecular docking simulations to predict binding affinities .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?

- Answer: Apply thermodynamic modeling (e.g., UNIFAC) to predict solubility in co-solvent systems . Validate experimentally via dynamic light scattering (DLS) for aggregation studies and differential scanning calorimetry (DSC) to assess polymorphic stability . For bioavailability, use Caco-2 cell monolayers to measure permeability and cytochrome P450 inhibition assays .

Q. What strategies are effective for optimizing reaction yield while minimizing byproducts in large-scale synthesis?

- Answer: Implement reaction path searches using density functional theory (DFT) to identify transition states and competing pathways . Use response surface methodology (RSM) in DoE to model interactions between temperature, pressure, and stoichiometry . Monitor reaction progress in real-time via in-situ Raman spectroscopy .

Q. How can researchers reconcile discrepancies between in vitro activity and in vivo efficacy?

- Answer: Conduct pharmacokinetic studies (e.g., plasma protein binding, tissue distribution) to assess metabolic stability . Use knock-out animal models to isolate target pathways and compare results with in vitro receptor profiling. Apply multivariate statistical analysis to identify confounding variables (e.g., bioavailability vs. off-target effects) .

Q. What computational approaches are suitable for predicting off-target interactions or toxicity risks?

- Answer: Combine molecular dynamics (MD) simulations to explore conformational flexibility with pharmacophore-based virtual screening against toxicophores (e.g., hERG channel inhibitors) . Validate predictions using transcriptomics (RNA-seq) in cell lines exposed to subtoxic doses .

Q. How can researchers address challenges in chiral resolution during synthesis?

- Answer: Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC for enantiomer separation . Use circular dichroism (CD) spectroscopy to confirm enantiopurity and asymmetric catalysis (e.g., BINAP-metal complexes) to enhance stereoselectivity during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.